2-Amino-4-morpholin-4-yl-pyrimidine

Overview

Description

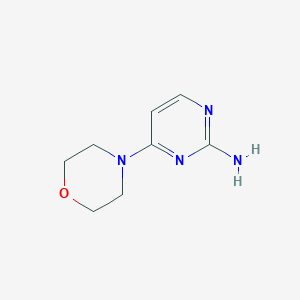

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound with the molecular formula C8H12N4O. It is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a morpholine ring at the 4-position.

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes .

Mode of Action

Given its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-morpholin-4-yl-pyrimidine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors, but specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine typically involves the reaction of 2-chloro-4-morpholin-4-yl-pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chloro-4-morpholin-4-yl-pyrimidine+NH3→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-morpholin-4-yl-pyrimidine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4-morpholin-4-yl-pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylpyrimidine: Similar structure but with a methyl group instead of a morpholine ring.

2-Amino-4-chloropyrimidine: Contains a chlorine atom instead of a morpholine ring.

2-Amino-4-phenylpyrimidine: Contains a phenyl group instead of a morpholine ring.

Uniqueness

2-Amino-4-morpholin-4-yl-pyrimidine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the design of compounds with enhanced biological activity and selectivity .

Biological Activity

2-Amino-4-morpholin-4-yl-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly those targeting protein kinases and other enzymes involved in disease pathways. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The biological activity of this compound primarily involves its interaction with specific protein targets, notably focal adhesion kinase 1 (FAK) . This interaction may alter cellular functions, impacting cell signaling pathways, gene expression, and overall cellular metabolism.

Pharmacokinetics

Currently, detailed information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. However, it is suggested that the compound's structural features may influence its pharmacokinetic profile, including solubility and metabolic stability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Inhibition of Enzymes : The compound shows potential as an inhibitor for various enzymes involved in disease pathways. Structure-activity relationship (SAR) studies have demonstrated that modifications to the morpholine group can significantly enhance inhibitory potency against specific targets .

- Cellular Effects : In vitro studies have indicated that this compound can influence cell proliferation and apoptosis. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

-

Structure–Activity Relationship Studies : A study evaluated various analogues of pyrimidine derivatives, including this compound, focusing on their inhibitory effects on NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). It was found that substituting the morpholine ring with less polar groups could enhance activity significantly .

Compound Substituent Activity Change 1 Morpholine Baseline 2 Piperidine 2-fold increase 3 Dimethylamine 2-fold increase 4 Pyrrolidine 4-fold increase - Antiparasitic Activity : Research into related compounds has demonstrated potential antiparasitic activity against Plasmodium species, suggesting that structural modifications could yield effective antimalarial agents .

- Anticancer Properties : In cancer research, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer models. Certain modifications have resulted in compounds that effectively induce G2/M phase cell cycle arrest in cancer cells .

Properties

IUPAC Name |

4-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSFEOPXQLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332705 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861031-56-3 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.